1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
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Overview
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a chemical compound with the molecular formula C15H24N2O5. This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring system. It is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester typically involves the nucleophilic substitution reaction of cyclohexanone. The process begins with the acidification of cyclohexanone with tert-butanol to form an ester acid. This ester acid is then esterified using sulfite as the esterification reagent to yield the target compound .
Chemical Reactions Analysis
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Agriculture: The compound is utilized in the synthesis of pesticides and herbicides.
Materials Science: It is employed in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester can be compared with other similar compounds such as:
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
- 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid, 1,1-dimethylethyl ester
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The unique ester group in this compound provides distinct reactivity and utility in various chemical processes .
Properties
Molecular Formula |
C15H24N2O5 |
---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-8-5-6-15(17)7-9-16(12(15)19)10-11(18)21-4/h5-10H2,1-4H3 |
InChI Key |
MZFKVBQHOBHGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)OC |
Origin of Product |
United States |
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